molecular formula C10H9BrF3NOS B14062792 1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one

1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one

Cat. No.: B14062792
M. Wt: 328.15 g/mol
InChI Key: ZKLBIXJZBDXFSP-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a brominated aromatic ketone derivative featuring a trifluoromethylthio (-SCF₃) substituent at the 6-position of the phenyl ring and an amino (-NH₂) group at the 2-position. The trifluoromethylthio group enhances lipophilicity and metabolic stability, while the bromine atom offers a site for further functionalization via cross-coupling reactions.

Preparation Methods

Synthetic Routes

Starting Materials and Precursors

The synthesis typically begins with derivatives of nitrobenzene containing pre-installed functional groups. A common precursor is 2-nitro-6-(trifluoromethylthio)benzaldehyde , which serves as the foundational aromatic scaffold. Alternative routes may employ 2-nitro-6-bromophenyl propan-1-one as a starting material, enabling subsequent substitution of the bromine atom with a trifluoromethylthio group. The choice of precursor depends on the availability of reagents and the desired synthetic pathway.

Table 1: Common Precursors and Their Roles

Precursor Role in Synthesis Key Functional Groups
2-Nitro-6-bromophenyl propan-1-one Enables bromine substitution Bromine, nitro, propanone
2-Nitro-6-(trifluoromethylthio)benzaldehyde Direct introduction of SCF₃ group Trifluoromethylthio, nitro, aldehyde

Bromination of the Propanone Moiety

The introduction of bromine at the β-position of the propanone chain is critical. This step is often achieved using N-bromosuccinimide (NBS) or molecular bromine ($$ \text{Br}2 $$) under controlled conditions. For example, refluxing the propanone precursor with NBS in carbon tetrachloride ($$ \text{CCl}4 $$) at 80°C for 6–8 hours yields the brominated intermediate with >85% efficiency.

Mechanistic Insight :
The bromination proceeds via a radical mechanism initiated by light or a radical starter (e.g., azobisisobutyronitrile, AIBN). The propanone’s carbonyl group stabilizes the radical intermediate, directing bromination to the β-carbon.

Introduction of the Trifluoromethylthio Group

Incorporating the trifluoromethylthio ($$ \text{SCF}_3 $$) group at the aromatic ring’s 6-position is a pivotal yet challenging step. Two primary strategies are employed:

  • Nucleophilic Aromatic Substitution (NAS) :

    • A bromine atom at position 6 is displaced by a trifluoromethylthiolate anion ($$ \text{SCF}3^- $$) using reagents like copper(I) trifluoromethylthiolate ($$ \text{CuSCF}3 $$) in dimethylformamide (DMF) at 120°C.
    • Yields range from 60–75%, contingent on the leaving group’s reactivity and steric hindrance.
  • Direct Trifluoromethylthiolation :

    • Electrophilic reagents such as N-trifluoromethylthiosaccharin facilitate direct C–H functionalization under palladium catalysis.
    • This method avoids pre-functionalization but requires stringent control of reaction parameters (e.g., temperature, solvent polarity).

Reduction of the Nitro Group to an Amine

The final step involves reducing the nitro group to an amine while preserving the trifluoromethylthio and bromopropanone functionalities. Catalytic hydrogenation using palladium on carbon ($$ \text{Pd/C} $$) under $$ \text{H}2 $$ at 50 psi is widely adopted, achieving >90% conversion. Alternatively, sodium dithionite ($$ \text{Na} 2\text{S}2\text{O}4 $$) in aqueous ethanol offers a cost-effective solution, albeit with slightly lower yields (75–85%).

Critical Considerations :

  • The trifluoromethylthio group is sensitive to strong reducing agents; thus, mild conditions are essential.
  • Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>98%).

Optimization of Reaction Conditions

Temperature and Solvent Effects

Bromination and trifluoromethylthiolation are highly temperature-dependent. For instance, NAS with $$ \text{CuSCF}3 $$ achieves optimal yields at 120°C, while temperatures exceeding 130°C promote side reactions (e.g., aryl ring degradation). Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, whereas bromination benefits from non-polar solvents ($$ \text{CCl}4 $$) to stabilize radical intermediates.

Catalysts and Reagent Stoichiometry

  • Bromination : A 1:1 molar ratio of propanone to NBS minimizes di-bromination byproducts.
  • Trifluoromethylthiolation : Stoichiometric excess of $$ \text{CuSCF}_3 $$ (1.5 equiv) compensates for its moderate reactivity.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes safety, efficiency, and cost-effectiveness. Continuous flow reactors are increasingly employed for bromination and hydrogenation steps, offering precise temperature control and reduced exposure to hazardous intermediates. Additionally, in-situ generation of $$ \text{SCF}3^- $$ anions using $$ \text{AgSCF}3 $$ and potassium iodide ($$ \text{KI} $$) streamlines the trifluoromethylthiolation process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and specificity, while the bromopropanone moiety may participate in covalent bonding with target molecules. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to two structurally related derivatives (Table 1):

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Phenyl Ring) Bromine Position Molecular Formula Molar Mass (g/mol) Key Applications/Notes
1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one -NH₂ (2), -SCF₃ (6) Propan-1-one C₁₀H₈BrF₃NOS 328.14* Intermediate for kinase inhibitors, antimicrobial agents
1-[2-Amino-6-(trifluoromethoxy)phenyl]-2-bromopropan-1-one -NH₂ (2), -OCF₃ (6) Propan-1-one C₁₀H₈BrF₃NO₂ 327.08 Likely similar synthetic utility; reduced lipophilicity vs. -SCF₃
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one -NH₂ (2), -OCF₃ (3) Propan-2-one C₁₀H₉BrF₃NO₂ 312.08 Altered regiochemistry may affect reactivity and bioactivity

*Calculated based on substituents.

Key Differences:

Substituent Electronic Effects: The trifluoromethylthio (-SCF₃) group in the target compound is more lipophilic and electron-withdrawing than the trifluoromethoxy (-OCF₃) group in analogues . This enhances membrane permeability and resistance to oxidative metabolism, critical for drug design .

Bromine Position :

  • In the target compound and , bromine is at the propan-1-one position, favoring nucleophilic substitution or Suzuki-Miyaura coupling. In contrast, features bromine at propan-2-one, which may alter steric accessibility for reactions .

Regiochemistry of Substituents :

  • The -OCF₃ group at the 3-position in versus the 6-position in the target compound could influence aromatic ring electronics, affecting binding to biological targets like enzymes or receptors .

Biological Activity

1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a brominated propanone moiety linked to a phenyl ring with an amino group and a trifluoromethylthio substituent. The trifluoromethylthio group enhances the compound's lipophilicity, which may influence its interactions with biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is C10H9BrF3NOSC_{10}H_{9}BrF_{3}NOS, with a molecular weight of approximately 328.15 g/mol. The compound's structure allows it to participate in various chemical reactions, enhancing its versatility in medicinal chemistry.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC10H9BrF3NOSC_{10}H_{9}BrF_{3}NOS
Molecular Weight328.15 g/mol
Key Functional GroupsAmino, Brominated Propanone, Trifluoromethylthio

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains.

The mechanism of action is believed to involve interactions with specific enzymes and receptors. The trifluoromethylthio group enhances binding affinity, while the bromine atom facilitates substitution reactions leading to active metabolites. These interactions are crucial for understanding the compound's therapeutic potential.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, which may be attributed to its ability to disrupt cellular processes in bacteria and fungi.

Anticancer Activity

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, particularly in breast and lung cancer models. The observed IC50 values were reported at approximately 15 µM, suggesting effective cytotoxicity against these cancer types.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds that have been studied for their biological activities.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesNotable Biological Activity
1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-oneSimilar brominated propanone structureAntimicrobial activity
1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-oneIodine instead of bromineAnticancer properties
2-Amino-5-trifluoromethyl-1,3,4-thiadiazoleLacks brominated propanoneKnown for anticancer properties

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-Amino-6-(trifluoromethylthio)phenyl)-2-bromopropan-1-one, and how can reaction conditions be optimized to improve yield?

Basic
A two-step approach is typically employed:

Introduction of the trifluoromethylthio group : Use electrophilic substitution or coupling reactions (e.g., Cu-mediated thiolation) to attach the -SCF₃ group to the phenyl ring. Ensure anhydrous conditions to prevent hydrolysis of intermediates .

Bromination of the propanone moiety : Employ N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeCl₃) under controlled temperatures (0–25°C) to avoid over-bromination. Solvent selection (e.g., DCM or CCl₄) impacts regioselectivity .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.1–1.3 eq brominating agent) and use inert atmospheres (N₂/Ar) to stabilize reactive intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Basic

  • ¹H NMR : The amino group (-NH₂) appears as a broad singlet (~δ 5.5–6.5 ppm). The aromatic protons show splitting patterns due to substituent effects (e.g., deshielding by -SCF₃) .
  • ¹⁹F NMR : A distinct singlet near δ -40 ppm confirms the trifluoromethylthio group .
  • IR : Stretching bands for C=O (~1700 cm⁻¹) and N-H (~3350 cm⁻¹) validate the ketone and amine functionalities .
  • X-ray crystallography (if crystalline): Resolves bond angles and confirms the spatial arrangement of the bromine and -SCF₃ groups .

Q. How does the electron-withdrawing trifluoromethylthio group influence the reactivity of the brominated ketone moiety in nucleophilic substitution reactions?

Advanced
The -SCF₃ group decreases electron density at the para position, activating the brominated ketone toward nucleophilic attack. Comparative studies with non-fluorinated analogs (e.g., -SCH₃) show:

  • Enhanced electrophilicity : Faster SN₂ reactions with amines or thiols due to increased polarization of the C-Br bond.
  • Steric effects : The bulky -SCF₃ group may hinder backside attack, favoring alternative mechanisms (e.g., radical pathways) in sterically crowded environments .
    Methodology : Kinetic studies (e.g., monitoring via ¹H NMR) and computational DFT calculations can quantify electronic effects .

Q. What strategies can resolve contradictions in reaction outcomes during derivatization of the phenyl ring?

Advanced

  • Systematic substituent variation : Replace -SCF₃ with -SCH₃ or -NO₂ to isolate electronic vs. steric contributions .
  • Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps in competing pathways.
  • Computational modeling : Employ Gaussian or ORCA to predict transition states and identify steric clashes .

Q. What are the common purification challenges, and what chromatographic methods are recommended?

Basic

  • Challenges : Co-elution of brominated byproducts; sensitivity of the amino group to oxidation.
  • Solutions :
    • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc, 8:2 → 6:4). Add 1% Et₃N to suppress amine adsorption .
    • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals while preserving stability .

Q. How can computational chemistry predict stability and reactivity under varying conditions?

Advanced

  • Molecular dynamics (MD) simulations : Assess thermal stability by modeling decomposition pathways at elevated temperatures.
  • DFT calculations : Predict redox potentials to evaluate susceptibility to hydrolysis or oxidation. For example, the LUMO energy of the C-Br bond correlates with SN₂ reactivity .
  • Solvent modeling : COSMO-RS simulations optimize solvent selection for reactions involving polar intermediates .

Q. What are the best practices for handling and storing this compound?

Basic

  • Storage : Under inert gas (Ar) at –20°C in amber vials to prevent photodegradation.
  • Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for air-sensitive steps (e.g., bromination) .

Q. In cross-coupling reactions, how do the bromine position and neighboring substituents affect catalytic efficiency?

Advanced

  • Steric hindrance : The ortho -SCF₃ group reduces accessibility for Pd catalysts, lowering yields in Suzuki couplings. Switch to bulkier ligands (e.g., XPhos) to mitigate this .
  • Electronic effects : The -SCF₃ group increases oxidative addition rates in Buchwald-Hartwig aminations due to electron-deficient aryl halides .
    Validation : Compare turnover numbers (TONs) using Pd(OAc)₂ vs. CuI catalysts in Ullmann couplings .

Properties

Molecular Formula

C10H9BrF3NOS

Molecular Weight

328.15 g/mol

IUPAC Name

1-[2-amino-6-(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NOS/c1-5(11)9(16)8-6(15)3-2-4-7(8)17-10(12,13)14/h2-5H,15H2,1H3

InChI Key

ZKLBIXJZBDXFSP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1SC(F)(F)F)N)Br

Origin of Product

United States

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